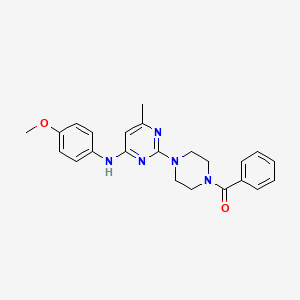
1-(4-(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a phenylethanone moiety
Preparation Methods
The synthesis of 1-{4-[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE involves multiple steps, starting with the construction of the pyrimidine and piperazine rings. The synthetic route typically includes:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Formation of the Piperazine Ring: This involves the cyclization of suitable intermediates.
Coupling Reactions: The pyrimidine and piperazine rings are then coupled with the phenylethanone moiety through a series of reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-{4-[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-{4-[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds with the piperazine ring are often used in medicinal chemistry for their pharmacological properties.
Phenylethanone Derivatives: These compounds are known for their diverse chemical reactivity and applications in various fields.
The uniqueness of 1-{4-[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27N5O |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H27N5O/c1-17-15-19(24-9-5-6-10-24)23-21(22-17)26-13-11-25(12-14-26)20(27)16-18-7-3-2-4-8-18/h2-4,7-8,15H,5-6,9-14,16H2,1H3 |
InChI Key |
XOHCFBUBPIYNOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-ethyl-N-(pyridin-2-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11240382.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B11240391.png)
![6-chloro-N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240393.png)
![4-(phenylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240399.png)
![N-[4-(benzyloxy)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11240410.png)
![2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11240411.png)
![4-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11240418.png)
![N-(2,5-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11240420.png)
![4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine](/img/structure/B11240431.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11240442.png)
![2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11240443.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B11240446.png)
